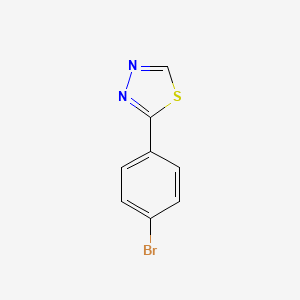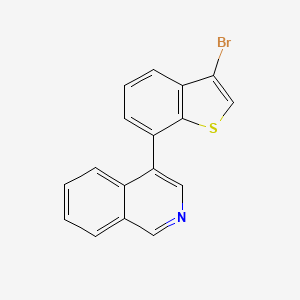
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline is an organic compound that belongs to the class of isoquinolines and benzothiophenes. These compounds are known for their aromatic properties and are often used in various chemical and pharmaceutical applications due to their unique structural characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This compound can then be further reacted with benzothiophene derivatives to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and coupling reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but lacks the isoquinoline moiety.
Isoquinoline: A heterocyclic aromatic organic compound that forms the core structure of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline.
Quinoline: Similar to isoquinoline but with a different arrangement of the nitrogen atom in the ring.
Uniqueness
This compound is unique due to its combined isoquinoline and benzothiophene structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H10BrNS |
|---|---|
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
4-(3-bromo-1-benzothiophen-7-yl)isoquinoline |
InChI |
InChI=1S/C17H10BrNS/c18-16-10-20-17-13(6-3-7-14(16)17)15-9-19-8-11-4-1-2-5-12(11)15/h1-10H |
InChI-Schlüssel |
HTRFRTBUXIQGIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3SC=C4Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
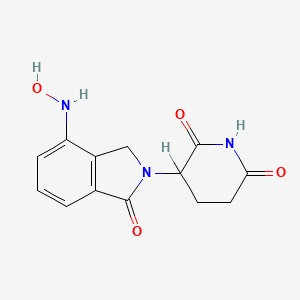
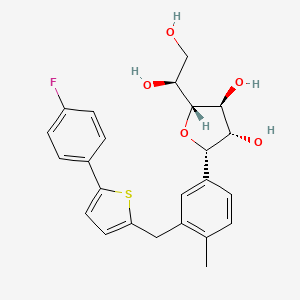
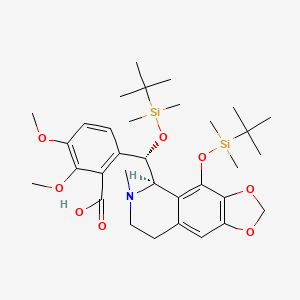
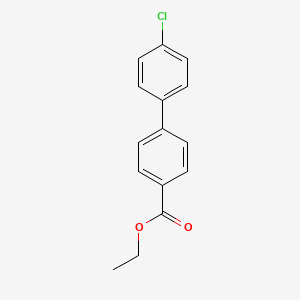
![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)
![5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
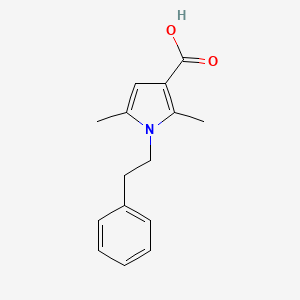

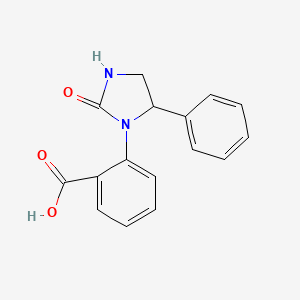
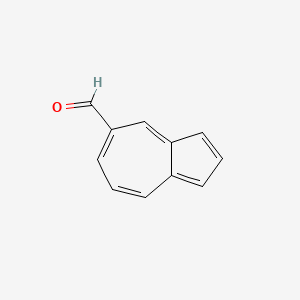
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
